N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromophenyl and fluorobenzyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce the production time. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-bromophenyl)-N~2~-cyclopropyl-N~2~-(2-fluorobenzyl)glycinamide
- **3-BROMOPHENYL-(2-FLUOROBENZYL)ETHER
Uniqueness
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and fluorobenzyl groups makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Biological Activity
N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a dihydropyridine derivative, characterized by the following chemical structure:
- Molecular Formula : C18H16BrFN2O2
- Molecular Weight : 395.24 g/mol
- IUPAC Name : this compound
Dihydropyridines are known to interact with various biological targets, primarily calcium channels. The specific compound exhibits a range of biological activities, including:
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, affecting cardiovascular function and smooth muscle contraction.
- Anticancer Properties : Some studies suggest that dihydropyridine derivatives may exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
In Vitro and In Vivo Studies
Several studies have investigated the biological activity of similar dihydropyridine compounds. For instance:
- Cardiovascular Effects : A study demonstrated that certain dihydropyridines significantly reduced blood pressure in hypertensive models by inhibiting calcium influx in vascular smooth muscle cells.
- Antitumor Activity : Research involving related compounds indicated that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting angiogenesis.
Case Study 1: Anticancer Activity
A recent investigation focused on a structurally similar compound, revealing that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, demonstrating significant G0/G1 phase arrest.
Case Study 2: Cardiovascular Effects
In a study assessing the cardiovascular impact of a related dihydropyridine derivative, researchers found a dose-dependent decrease in heart rate and blood pressure in rat models. This effect was attributed to the blockade of L-type calcium channels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of dihydropyridine derivatives. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups (e.g., bromine) on the aromatic ring enhances calcium channel blocking activity.
- Fluorine Substitution : The introduction of fluorine at specific positions has been associated with increased lipophilicity and improved cellular uptake.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCHAEYXCLFUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.